N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide
Description
Properties
Molecular Formula |
C22H22N4O2S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[1-(2-methylpropyl)indol-4-yl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C22H22N4O2S/c1-15(2)13-25-11-10-16-17(5-3-6-19(16)25)23-21(27)14-26-22(28)9-8-18(24-26)20-7-4-12-29-20/h3-12,15H,13-14H2,1-2H3,(H,23,27) |
InChI Key |
SEXJAMGLEUBKKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the pyridazinone and thiophene rings. Common reagents used in these reactions include halogenated intermediates, organometallic reagents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways or as a lead compound in drug discovery.
Medicine: The compound could have therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and the biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its combination of indole and pyridazinone scaffolds. Below is a comparative analysis with structurally related analogs:
Pyridazinone Derivatives
Pyridazinone-based compounds are known for their diverse bioactivity, including kinase inhibition and anti-inflammatory effects. Key comparisons:
- Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide] (): Structural Difference: The pyridazinone ring here is partially saturated (5,6-dihydro), unlike the fully aromatic pyridazinone in the target compound. The 3-position substituent is p-tolyl (methylphenyl) instead of thiophen-2-yl. The electron-rich thiophene in the target compound could enhance π-π stacking compared to the p-tolyl group .
Indole-Substituted Acetamides
Indole derivatives are prominent in drug discovery due to their interaction with serotonin receptors and cytochrome P450 enzymes. Notable analogs:
- N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide (6y) ():
- Structural Difference : The indole is substituted at the 1-position with a 4-chlorobenzoyl group and at the 5-position with methoxy. The acetamide side chain is bulkier, incorporating phenyl-pyridinylmethyl groups.
- Functional Implication : The 4-chlorobenzoyl group may increase metabolic stability but reduce solubility. The target compound’s isobutyl substituent likely improves lipophilicity, favoring membrane permeability .
- N-(2-(tert-Butyl)phenyl)-2-(1H-indol-3-yl)-2-oxo-N-(1-phenyl-2-(pyridin-2-yl)ethyl)acetamide (6n) (): Structural Difference: Lacks substitution on the indole nitrogen (1H-indol-3-yl vs. 1-(2-methylpropyl)-1H-indol-4-yl). The pyridazinone moiety is absent. Functional Implication: Unsubstituted indole may confer higher reactivity but lower selectivity. The pyridazinone in the target compound could introduce hydrogen-bonding interactions critical for target engagement .
Key Research Findings and Hypotheses
- Thiophene vs. Aryl Substituents : Thiophen-2-yl’s sulfur atom may enhance metabolic stability compared to phenyl groups, as seen in kinase inhibitors like imatinib.
- Isobutyl Indole Substitution : The 2-methylpropyl group likely reduces cytochrome P450-mediated oxidation, improving half-life relative to unsubstituted indoles .
- Pyridazinone Aromaticity: The fully unsaturated pyridazinone in the target compound may increase planarity, favoring interactions with flat binding pockets (e.g., ATP sites in kinases).
Comparative Data Analysis
Biological Activity
N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide, with the CAS number 1324085-91-7, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 400.5 g/mol. The structure includes an indole moiety and a pyridazine derivative, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1324085-91-7 |
| Molecular Formula | C₁₄H₂₄N₄O₂ |
| Molecular Weight | 400.5 g/mol |
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The inhibition of phospholipase A2 (PLA2G15) has been noted as a significant mechanism through which such compounds exert their effects, potentially leading to therapeutic applications in conditions characterized by phospholipidosis .
Anticancer Properties
Several studies have investigated the anticancer potential of indole derivatives. For instance, compounds with similar structures have shown activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound under review may exhibit similar properties due to its structural analogies.
Anti-inflammatory Effects
Indole derivatives are also recognized for their anti-inflammatory activities. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes. This effect is particularly relevant in diseases characterized by chronic inflammation.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that compounds structurally related to this compound can inhibit cancer cell proliferation and induce apoptosis in human cancer cell lines .
- Animal Models : Animal studies exploring the pharmacokinetics and pharmacodynamics of similar indole-based compounds have indicated promising results in reducing tumor size and improving survival rates in models of breast and colon cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
